Akn-028

FLT3 inhibition kinase assay IC50

AML researchers using multi-targeted FLT3 inhibitors like midostaurin face confounding off-target effects that obscure mechanistic interpretation. AKN-028 provides a defined experimental tool with a significantly narrower kinase inhibition profile. • Potent FLT3 inhibition (IC50 6 nM) with 23- to 200-fold selectivity over CLK1, RPS6KA, FGFR2, and VEGFR2, minimizing off-target confounding. • Cytotoxic in primary AML cells irrespective of FLT3 mutation status (mean IC50 1 µM), enabling evaluation across broad genotypic panels including wild-type and mutant forms. • Sequence-dependent synergy with cytarabine and daunorubicin for preclinical combination scheduling studies. Supplied as ≥98% pure solid with full analytical documentation; ambient-temperature global shipping.

Molecular Formula C17H14N6
Molecular Weight 302.33 g/mol
CAS No. 1175017-90-9
Cat. No. B612017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAkn-028
CAS1175017-90-9
SynonymsAKN-028;  AKN 028;  AKN028
Molecular FormulaC17H14N6
Molecular Weight302.33 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN2)C=C1NC3=NC(=CN=C3N)C4=CC=NC=C4
InChIInChI=1S/C17H14N6/c18-16-17(22-13-1-2-14-12(9-13)5-8-20-14)23-15(10-21-16)11-3-6-19-7-4-11/h1-10,20H,(H2,18,21)(H,22,23)
InChIKeyJLRIJKVMMZEKDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AKN-028 FLT3/KIT Inhibition in AML


AKN-028 (CAS 1175017-90-9) is an orally bioavailable, small-molecule tyrosine kinase inhibitor (TKI) that potently targets FMS-like receptor tyrosine kinase 3 (FLT3) and stem cell factor receptor (KIT/SCFR) [1]. As a novel, relatively selective FLT3/KIT inhibitor, AKN-028 is specifically developed for antineoplastic activity, particularly in acute myeloid leukemia (AML), where it inhibits both wild-type and mutated forms of these receptor tyrosine kinases [2].

AKN-028 Non-Substitutability


Generic substitution among FLT3 inhibitors is scientifically unsound due to profound differences in kinase selectivity, off-target profiles, and cellular pharmacodynamics. AKN-028 distinguishes itself from multi-targeted staurosporine analogues like PKC-412 (midostaurin) through a significantly narrower kinase inhibition profile and qualitatively different transcriptional effects, despite both inhibiting FLT3 [1]. Moreover, its unique cytotoxic activity in primary AML samples, which is independent of FLT3 mutation status, sets it apart from mutation-biased agents like quizartinib [2]. These fundamental mechanistic divergences invalidate any assumption of functional equivalence, mandating compound-specific evaluation for research and procurement decisions.

AKN-028 Differentiation Evidence


FLT3 Inhibition Potency vs. Sunitinib

AKN-028 demonstrates superior FLT3 kinase inhibition potency with an IC50 of 6 nM, directly compared to sunitinib which exhibits weaker inhibition with a higher IC50, as shown in parallel dose-response curves from the same kinase inhibition assay [1].

FLT3 inhibition kinase assay IC50 AML

Kinase Selectivity vs. Staurosporine

AKN-028 exhibits a narrower kinase inhibition profile compared to the pan-kinase inhibitor staurosporine. In a head-to-head panel of five kinases, AKN-028 shows 140- to 1200-fold selectivity for FLT3 over CLK1, RPS6KA, FGFR2, and VEGFR2, while staurosporine inhibits all tested kinases with sub-66 nM IC50s [1].

kinase selectivity off-target IC50 staurosporine

Transcriptional Impact vs. PKC-412

AKN-028 induces a substantially more profound alteration in global gene expression than the multi-kinase inhibitor PKC-412. In a direct comparison using AML cell lines and a primary FLT3-ITDpos AML sample, AKN-028 treatment (10 µM, 6h) significantly altered the expression of 710 mRNAs (430 down, 280 up), whereas PKC-412 caused very few significant mRNA changes [1].

gene expression transcriptomics PKC-412 midostaurin AML

Cytotoxicity Across FLT3 Genotypes

AKN-028 demonstrates potent, dose-dependent cytotoxicity in primary AML samples (mean IC50 = 1 µM, n=15) that is independent of FLT3 mutation status. In contrast, second-generation FLT3 inhibitors like quizartinib (AC220) are reported to be highly selective for FLT3-ITD mutations and show reduced activity against wild-type FLT3 [1]. This mutation-agnostic activity of AKN-028 represents a key differentiation from mutation-biased agents.

cytotoxicity primary AML FLT3 mutation quizartinib IC50

Chemotherapy Synergy in AML

AKN-028 demonstrates sequence-dependent synergy with standard-of-care AML chemotherapeutics cytarabine and daunorubicin. When cells are exposed to cytarabine or daunorubicin simultaneously or 24 hours before AKN-028, synergistic antileukemic activity is observed, whereas pre-treatment with AKN-028 followed by chemotherapy leads to antagonism [1]. This contrasts with the generally additive or less schedule-dependent interactions reported for some other FLT3 inhibitors.

synergy cytarabine daunorubicin combination therapy AML

AKN-028 Research Applications


Minimal Off-Target Kinase Inhibition

AKN-028 is the preferred choice for experiments requiring potent FLT3 inhibition with reduced off-target kinase activity. Its selectivity profile (23- to 200-fold over CLK1, RPS6KA, FGFR2, VEGFR2) compared to staurosporine ensures that observed cellular phenotypes can be more confidently attributed to FLT3 pathway modulation rather than confounding off-target effects [1].

Transcriptional Profiling in AML

Given its profound and unique transcriptional impact (altering 710 genes) compared to PKC-412, AKN-028 is ideally suited for gene expression studies and mechanistic investigations aimed at elucidating FLT3 downstream signaling pathways and identifying novel biomarkers of response in AML [1].

Testing in Heterogeneous AML Models

AKN-028's cytotoxic activity in primary AML cells, irrespective of FLT3 mutation status (mean IC50 1 µM), makes it a superior tool for evaluating antileukemic efficacy in patient-derived xenograft (PDX) models or ex vivo cultures that encompass a broad spectrum of FLT3 genotypes, including wild-type and various mutant forms [1].

Combination Therapy Scheduling

The sequence-dependent synergy of AKN-028 with cytarabine and daunorubicin provides a defined experimental system for investigating the optimal scheduling of FLT3 inhibitors with chemotherapy. Researchers can leverage this specific schedule dependency to maximize antileukemic effect in preclinical combination studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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